molecular formula C9H15NO2 B062557 2-Isopropyl-N-ethylsuccinimide CAS No. 185760-08-1

2-Isopropyl-N-ethylsuccinimide

Cat. No. B062557
M. Wt: 169.22 g/mol
InChI Key: FQGLURDPVKEDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-N-ethylsuccinimide (IES) is a chemical compound that has gained significant attention in the field of scientific research. It is a succinimide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism Of Action

The exact mechanism of action of 2-Isopropyl-N-ethylsuccinimide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting neuronal activity. By binding to these receptors, 2-Isopropyl-N-ethylsuccinimide may enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.

Biochemical And Physiological Effects

Studies have shown that 2-Isopropyl-N-ethylsuccinimide exhibits anticonvulsant and analgesic effects in animal models. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Isopropyl-N-ethylsuccinimide has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Isopropyl-N-ethylsuccinimide in lab experiments is its low toxicity profile. Additionally, its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further study in these fields. However, one limitation of using 2-Isopropyl-N-ethylsuccinimide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-Isopropyl-N-ethylsuccinimide. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Isopropyl-N-ethylsuccinimide and its potential applications in the treatment of neurological and inflammatory disorders. Finally, the development of more efficient synthesis methods for 2-Isopropyl-N-ethylsuccinimide could lead to its broader use in scientific research.
In conclusion, 2-Isopropyl-N-ethylsuccinimide is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals make it a promising candidate for further study. While there are limitations to its use in lab experiments, its low toxicity profile and beneficial properties make it an attractive compound for future research.

Synthesis Methods

The synthesis of 2-Isopropyl-N-ethylsuccinimide involves the reaction of ethylsuccinimide with isopropylamine in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of the synthesized product can be determined by various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-Isopropyl-N-ethylsuccinimide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, 2-Isopropyl-N-ethylsuccinimide has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

185760-08-1

Product Name

2-Isopropyl-N-ethylsuccinimide

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-ethyl-3-propan-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C9H15NO2/c1-4-10-8(11)5-7(6(2)3)9(10)12/h6-7H,4-5H2,1-3H3

InChI Key

FQGLURDPVKEDAX-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC(C1=O)C(C)C

Canonical SMILES

CCN1C(=O)CC(C1=O)C(C)C

synonyms

2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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